molecular formula C21H19F4N7 B1662125 Ly2584702 CAS No. 1082949-67-4

Ly2584702

货号 B1662125
CAS 编号: 1082949-67-4
分子量: 445.4 g/mol
InChI 键: FYXRSVDHGLUMHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY2584702 is an orally active, ATP-competitive, potent and selective ribosomal protein S6 kinase (p70 S6 kinase, p70S6K, S6K1) inhibitor . It has an IC50 of 4 nM and is selective over 83 other kinases .


Molecular Structure Analysis

The molecular formula of LY2584702 is C21H19F4N7 . It is a synthetic organic compound . The 2D structure of the ligand can be found in the IUPHAR/BPS Guide to PHARMACOLOGY .


Physical And Chemical Properties Analysis

LY2584702 has a molecular weight of 445.42 . It is a white to beige powder .

科学研究应用

高级成像技术

LY2584702已在高级成像技术的背景下进行研究。这些技术包括激光扫描显微镜(LSM)、磁共振成像(MRI)和扫描透射X射线显微镜(STXM),对复杂系统的原位分析至关重要。尽管LY2584702在这个背景下并没有直接提到,但是这些高级成像方法在研究像LY2584702这样的复杂化合物时的重要性不可低估 (Neu et al., 2010)

癌症研究

LY2584702的主要研究领域之一是癌症治疗。LY2584702是一种针对p70 S6激酶的强效、高选择性抑制剂,p70 S6激酶是调节细胞增殖和存活的磷脂酰肌醇-3-激酶信号通路的组成部分。该化合物在临床前分析中显示出抗肿瘤活性。已进行临床试验以确定最大耐受剂量(MTD)并观察对患有晚期实体瘤的患者的安全性和耐受性 (Tolcher et al., 2014)

癌症治疗中的联合疗法

LY2584702还在联合治疗背景下进行了研究。具体来说,它已与厄洛替尼或依维莫司结合在患有实体瘤的患者中。这些研究旨在评估LY2584702与这些药物联合使用的安全性、毒性和药代动力学。然而,与厄洛替尼的联合使用并不耐受,表明在这个领域需要更多的研究 (Hollebecque et al., 2014)

脂质代谢

在一项显著的研究中,LY2584702被研究其对脂质代谢的潜在影响。这项研究是基于在1期试验中观察到胆固醇和甘油三酯显著降低的现象驱动的。研究发现LY2584702及其代谢物4-氨基吡唑并[3,4-d]嘧啶(4-APP)在饮食诱导性肥胖大鼠中调节了脂质代谢。这一意外发现表明LY2584702在脂质代谢和心血管健康领域可能有新的应用 (Estridge et al., 2017)

安全和危害

LY2584702 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXRSVDHGLUMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1082949-67-4
Record name LY-2584702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2584702
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2584702
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Prepare an anhydrous HCl solution by slow addition of acetyl chloride (193.14 mL; 2.71 moles, 4.00 eq) to methanol (1160 mL) over 45 minutes at <5° C. Add the resulting solution to a separate flask containing a solution of 4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester (290 g; 678.46 mmoles) in methanol (2320 mL) over 90 minutes at 20° C. Stir the reaction mixture at 20° C. overnight. Concentrate the reaction mixture under vacuum at 30° C. Add dimethyl sulfoxide (1080 mL; 15.20 moles; 1.08 L; 1.19 kg) and the distillation continues until the internal temperature reaches 50° C. at a pressure of 20 mm Hg. Add DMSO until the total volume is 2030 mL. Then add triethylamine (473 mL; 3.39 moles, 5 eq) via addition funnel over 30 minutes. Charge solid 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (110.29 g; 713.58 mmoles, 1.05 eq) in equal portions equally spaced over 30 minutes. Stir the resulting slurry at 20° C. overnight. Heat the slurry to 80° C. Add water (229 mL) to afford a clear solution. Seed the reaction and add more water (1273 mL) slowly over 4 hours to fully crystallize the product. Cool the slurry to 50° C. and filter the solid. Wash the cake with 30% water in DMSO (2×290 mL), then water (290 mL). Dry the solids under vacuum at 60° C. to afford 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (301 g, 99%) as an off white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1080 mL
Type
solvent
Reaction Step Three
Quantity
193.14 mL
Type
reactant
Reaction Step Four
Quantity
1160 mL
Type
solvent
Reaction Step Four
Name
4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
290 g
Type
reactant
Reaction Step Five
Quantity
2320 mL
Type
solvent
Reaction Step Five
Quantity
473 mL
Type
reactant
Reaction Step Six
Quantity
110.29 g
Type
reactant
Reaction Step Seven
Name
Quantity
1273 mL
Type
solvent
Reaction Step Eight
Name
Quantity
229 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ly2584702
Reactant of Route 2
Reactant of Route 2
Ly2584702
Reactant of Route 3
Reactant of Route 3
Ly2584702
Reactant of Route 4
Reactant of Route 4
Ly2584702
Reactant of Route 5
Ly2584702
Reactant of Route 6
Reactant of Route 6
Ly2584702

Citations

For This Compound
195
Citations
A Tolcher, J Goldman, A Patnaik… - European Journal of …, 2014 - Elsevier
… Thirty-four patients were enrolled onto this phase I study and treated with LY2584702 on a QD (once-daily) or BID (twice-daily) dosing schedule. Part A dose escalation (n = 22) began …
Number of citations: 57 www.sciencedirect.com
T Doi, N Yoshizuka, R Sekiguchi, R Nasu, A Kido… - Cancer Research, 2013 - AACR
… the phase 1 study of LY2584702 in Japanese solid tumor pts. … Coagulation response was down-regulated after LY2584702 … and skin biopsies after LY2584702 exposure, our PD marker …
Number of citations: 1 aacrjournals.org
A Hollebecque, N Houédé, EEW Cohen… - European Journal of …, 2014 - Elsevier
… , LY2584702 tosylate (hereafter referred to as LY2584702) was analysed in a monotherapy phase I clinical trial that enrolled 34 patients treated with LY2584702 on … that LY2584702 has …
Number of citations: 44 www.sciencedirect.com
TB Estridge, AB Dey, C Reidy, X Yu, Y Zhang… - … of Pharmacology and …, 2017 - ASPET
… may contribute to the efficacy of LY2584702 in lowering LDL-C … In this work, we asked whether LY2584702 perturbs any of … , we identified a metabolite of LY2584702 (4-aminopyrazolo[3,…
Number of citations: 6 jpet.aspetjournals.org
AS Archambault, C Turcotte, C Martin, JS Lefebvre… - Plos one, 2017 - journals.plos.org
LTB 4 is an inflammatory lipid mediator mainly biosynthesized by leukocytes. Since its implication in inflammatory diseases is well recognized, many tools to regulate its biosynthesis …
Number of citations: 5 journals.plos.org
JK Leohr, D Luffer‐Atlas, MJ Luo… - The Journal of …, 2018 - Wiley Online Library
… Although clinical investigation of LY2584702 has been terminated because of … of LY2584702 as a single agent were established; in part B, the safety and pharmacology of LY2584702 …
Number of citations: 2 accp1.onlinelibrary.wiley.com
FIN GLIOBLASTOMA - Neuro-oncology, 2018 - researchgate.net
… combination with LY2584702, an S6K1 inhibitor. RESULTS: We found that LY2584702 is highly … cells exhibited little additive effect when treated LY2584702. S6K2 knockout induced a …
Number of citations: 1 www.researchgate.net
E Holtzapple, N Miskov-Zivanov, K Jahan… - Neuro …, 2018 - academic.oup.com
… combination with LY2584702, an S6K1 inhibitor. RESULTS: We found that LY2584702 is highly … cells exhibited little additive effect when treated LY2584702. S6K2 knockout induced a …
Number of citations: 3 academic.oup.com
K Ennis, P Sarma, C Wetzel, CA Behrmann… - Neuro-Oncology, 2018 - ncbi.nlm.nih.gov
… S6K1 can be inhibited using LY2584702, a selective inhibitor that has been tested in Phase 1 clinical trials. We show here that LY2584702 can be used in combination with the TAM …
Number of citations: 2 www.ncbi.nlm.nih.gov
B Chen, L Yang, R Zhang, Y Gan, W Zhang, D Liu… - PLoS …, 2017 - journals.plos.org
… To illustrate the underlying mechanism of RPS6KB1 phosphorylation in NSCLC, LY2584702 was employed to inhibit the RPS6KB1 phosphorylation specifically both in lung …
Number of citations: 29 journals.plos.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。